Didanosine

Catalog No.
S525987
CAS No.
69655-05-6
M.F
C10H12N4O3
M. Wt
236.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didanosine

CAS Number

69655-05-6

Product Name

Didanosine

IUPAC Name

9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)

InChI Key

BXZVVICBKDXVGW-UHFFFAOYSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Aqueous solubility at pH 6 and 25 °C is approx 27.3 mg/ml
Solubility at 23 °C (mg/ml): acetone, <1; acetonitrile, <1; t-butanol, <1; chloroform, <1; dimethylacetamide, 45; DMSO, 200; ethanol, 1; ethyl acetate,1; hexane,1; methanol, 6; methylene chloride, <1; 1- and 2-propanol, <1; propylene glycol, 8.
6.58e+00 g/L
H2O 20 (mg/mL)
0.1 N KH2PO4 (pH4) 19 (mg/mL)
0.1 N KH2PO4 (pH9) 23 (mg/mL)
MeOH 5 (mg/mL)
EtOH 2.5 (mg/mL)
DMSO 43 (mg/mL)
CHCl3 insoluble (mg/mL)

Synonyms

Didanosine; 2',3'-Dideoxyinosine; 69655-05-6; DIDEOXYINOSINE; Videx; Videx EC

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O

Description

The exact mass of the compound Didanosine is 236.09094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Didanosine belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). These drugs work by interfering with the replication of HIV-1. HIV uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which it then integrates into the host cell's DNA. Didanosine resembles a natural nucleoside (building block of DNA) but lacks a hydroxyl group at the 3' position. This modified structure allows it to be incorporated into the growing viral DNA chain by reverse transcriptase, but it terminates the chain prematurely because it cannot form the phosphodiester bond needed for further chain elongation [].

Antiviral Activity

Studies have shown that didanosine has potent in vitro (in a laboratory setting) activity against HIV-1, including strains resistant to other NRTIs like zidovudine (AZT) []. This made it a valuable research tool for investigating combination therapies for HIV treatment.

Didanosine, also known as 2',3'-dideoxyinosine, is a synthetic nucleoside analogue primarily used in the treatment of human immunodeficiency virus (HIV) infections. It was first approved for clinical use in 1990 and is marketed under various brand names, including Videx. Didanosine functions as a potent inhibitor of HIV reverse transcriptase, which is crucial for viral replication. Its chemical structure is characterized by the absence of a 3'-hydroxy group on the sugar moiety, preventing the formation of phosphodiester linkages necessary for nucleic acid chain elongation .

Didanosine can cause a number of side effects, including:

  • Peripheral neuropathy (nerve damage) []
  • Pancreatitis (inflammation of the pancreas) []
  • Retinal damage (eye problems) []
  • Liver damage []

Didanosine undergoes phosphorylation within cells to yield its active metabolite, dideoxyadenosine triphosphate. This metabolite competes with natural deoxyadenosine triphosphate for incorporation into viral DNA, effectively terminating the DNA chain due to its structural modifications. The compound is susceptible to hydrolysis at low pH levels, leading to rapid degradation into hypoxanthine and 2',3'-dideoxyribose .

Didanosine exhibits significant antiviral activity against HIV-1 by acting as a nucleoside reverse transcriptase inhibitor. Its mechanism involves competitive inhibition against natural nucleotides and chain termination upon incorporation into viral DNA. The drug's bioavailability ranges from 30% to 54%, with peak plasma concentrations occurring within 0.5 to 1.5 hours after administration . Common side effects include gastrointestinal disturbances, peripheral neuropathy, and potential hepatotoxicity, particularly in long-term use .

Didanosine is primarily used in the management of HIV/AIDS, often in combination with other antiretroviral agents to enhance therapeutic efficacy and reduce viral load. It has been pivotal in the development of highly active antiretroviral therapy (HAART) regimens . Additionally, research continues into its potential applications against other viral infections due to its mechanism of action.

Didanosine interacts with various substances that can affect its metabolism and efficacy:

  • Food: The presence of food significantly reduces its bioavailability, necessitating administration on an empty stomach.
  • Alcohol: Concurrent use with alcohol can exacerbate hepatotoxicity and increase the risk of pancreatitis.
  • Other Medications: Didanosine may interact with other drugs that influence renal clearance or hepatic metabolism, potentially altering its therapeutic effects .

Several compounds share structural and functional similarities with didanosine:

Compound NameTypeMechanism of ActionUnique Features
ZidovudineNucleoside Reverse Transcriptase InhibitorIncorporates into viral DNA; lacks a 3'-OH groupFirst approved antiretroviral drug
LamivudineNucleoside Reverse Transcriptase InhibitorChain terminator; less mitochondrial toxicityMore favorable safety profile
StavudineNucleoside Reverse Transcriptase InhibitorSimilar mechanism; can cause peripheral neuropathyHigher incidence of lactic acidosis
AbacavirNucleoside Reverse Transcriptase InhibitorCompetitively inhibits reverse transcriptaseAssociated with hypersensitivity reactions

Didanosine stands out due to its specific structural modifications that confer unique pharmacokinetic properties and a distinct side effect profile compared to these other nucleoside analogues .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2',3'-dideoxyinosine appears as fluffy white solid or powder. Condenses at 347 °F and darkens at approximately 572 °F. Odorless. (NTP, 1992)
Solid

Color/Form

White solid
White, nonhygroscopic, crystalline powde

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

236.09094026 g/mol

Monoisotopic Mass

236.09094026 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

347 °F (decomposes) (NTP, 1992)
160-163 °C
160 - 163 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K3GDH6OH08

Drug Indication

For use, in combination with other antiretroviral agents, in the treatment of HIV-1 infection in adults.
FDA Label

Livertox Summary

Didanosine is a purine nucleoside analogue and reverse transcriptase inhibitor that was previously widely used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndromes (AIDS). Didanosine therapy is associated with an appreciable rate of serum enzyme elevations during therapy, and it is a well established cause of clinically apparent acute liver injury as well as mitochondrial injury to many organs which can be associated with severe liver injury, lactic acidosis and hepatic failure. Finally, long term therapy with didanosine can cause noncirrhotic portal hypertension due to hepatoportal sclerosis and nodular regenerative hyperplasia. Because of its many, potentially severe adverse events, didanosine has been largely replaced by better tolerated agents and is now rarely used.

Drug Classes

Antiviral Agents

Therapeutic Uses

Anti-HIV Agents; Antimetabolites; Reverse Transcriptase Inhibitors
Didanosine in combination with other antiretroviral agents is indicated for the treatment of HIV-1 infection. Additionally, didanosine is indicated in the treatment of adults and children over 6 months of age with advanced HIV infection who are intolerant of zidovudine therapy or who have demonstrated significant clinical or immunologic deterioration during zidovudine therapy; didanosine is also indicated in the treatment of adults with advanced HIV infection who have received prior zidovudine therapy. /Included in US product labeling/
Didanosine is also used in combination with zidovudine. /NOT included in US product labeling/

Mechanism of Action

Didanosine (ddI) is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP. It also acts as a chain terminator by its incorporation into viral DNA as the lack of a 3'-OH group in the incorporated nucleoside analogue prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation, and therefore, the viral DNA growth is terminated.
The complete mechanism(s) of antiviral activity of didanosine has not been fully elucidated. Following conversion to a pharmacologically active metabolite, didanosine apparently inhibits replication of retroviruses, including human immunodeficiency virus, by interfering with viral RNA directed DNA polymerase (reverse transcriptase). The drug, there exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. Like other nucleoside reverse transcriptase inhibitors (eg, abacavir, lamivudine, stavudine, zalcitabine, zidovudine) and other nucleoside antiviral agents (eg, acyclovir, ganciclovir, ribavirin), the antiviral activity of didanosine appears to depend on intracellular conversion of the drug to a 5'-triphosphate metabolite; thus, dideoxyadenosine-5'-triphosphate and not unchanged didanosine appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside analog antiviral agents and in the enzymatic pathways involved.
Dideoxyadenosine-5'-triphosphate can bind to inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro. However, dideoxyadenosine-5'-triphosphate and other dideoxynucleoside triphosphate appear to have much greater affinity for viral RNA directed DNA polymerase than for mammalian DNA polymerases, particularly mammalian DNA alpha-polymerase, a DNA enzyme essential for cell division and cellular DNA repair. This differential sensitivity of mammalian and viral DNA polymerases to dideoxynucleotide triphosphates may account, in part, for some of the antiviral selectivity of these drugs in cells that can phosphorylate them. However, inhibition of beta- and gamma-polymerases by these drugs may account to some extent, for the toxic effects associated with didanosine and other dideoxynucelosides in humans.

Vapor Pressure

6.6 mm Hg @ 25 °C /Estimated/

Absorption Distribution and Excretion

Rapidly absorbed (bioavailability 30-40%) with peak plasma concentrations appearing within 0.5 and 1.5 hrs.
Based on data from in vitro and animal studies, it is presumed that the metabolism of didanosine in man occurs by the same pathways responsible for the elimination of endogenous purines. Purines are eliminated by the kidneys.
A single oral dose of 375 mg didanosine was administered to two pregnant women (length of amenorrhoea, 21 and 24 weeks). Maternal blood was collected by venepuncture, and amniotic fluid and fetal blood samples were taken 65 and 78 min after treatment. Didanosine crossed the placenta, with fetal:maternal ratios of 0.14 and 0.19.
Presence of food in the GI tract generally decreases the rate and extent of absorption of oral didanosine. If didanosine delayed-release capsules are administered with food, peak plasma concentrations and AUC of the drug are decreased approximately 46 and 19%, respectively. In one study, the bioavailability of chewable/dispersible, buffered tablets of didanosine administered up to 30 minutes prior to a meal was similar to the drug's bioavailability under fasting conditions. When the tablets were administered up to 2 hours after a meal, peak plasma concentrations and AUC of didanosine were decreased approximately 55%.
Antacids increase the oral bioavailability of didanosine.
Didanosine is rapidly, but incompletely, absorbed following oral administration, and peak plasma concentration of the drug generally are attained within 0.25-1.5 hr following administration of a single dose of the drug given as chewable/dispersible, buffered tablets or buffered powder for oral solution. Bioavailability of didanosine given as chewable/dispersible, buffered tablets is about 20-25% greater than the bioavailability of the drug given as an oral solution prepared from the buffered powder, and the pharmacokinetics following a 200 mg dose of chewable/dispersible, buffered tablets are approximately equivalent to those following a 250 mg dose of the buffered powder for oral solution.
For more Absorption, Distribution and Excretion (Complete) data for DIDEOXYINOSINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Rapidly metabolized intracellularly to its active moiety, 2,3-dideoxyadenosine-5-triphosphate (ddA-TP). It is then further metabolized hepatically to yield hypoxanthine, xanthine, and uric acid.
The metabolic fate of didanosine has not been fully evaluated in humans; however, because didanosine is an analog of inosine, a naturally occurring purine nucleoside, metabolism of the drug presumably would occur via the same pathways responsible for the elimination of endogenous purines.
Intracellularly, didanosine is converted to dideoxyinosine-5'-monophosphate. ...The monophosphate derivative may then be aminated to dideoxyadenosine-5'-monophosphate in a reaction catalysed by adenylosuccinate synthetase/lyase and phosphorylated to dideoxyadenosine-5'-diphosphate and to dideoxyadenosine-5'-triphosphate via other enzymes (eg, purine nucleoside monophosphate /kinase/, purine /nucleoside/ diphosphate kinase). Intracellular (host cell) conversion of didanosine to triphosphate derivative is necessary for the antiviral activity of the drug.
Didanosine is metabolized along two pathways. A quantitatively minor pathway that is responsible for the antiretroviral activity of the drug involves phosphorylation and reversible amination of didanosine monophosphate to dideoxyadenosine monophosphate through the action of adenylosuccinate synthetase and adenylosuccinate lyase. The dideoxyadenosine monophosphate is further phosphorylated to the triphosphate (ddATP) by purine nucleoside monophosphate kinase and purine nucleoside diphosphate kinase. The intracellular half-time of ddATP is 1224 hr, suggesting that less frequent dosing may be required than with zidovudine or zalcitabine. In addition to inhibiting the viral reverse transcriptase, ddATP becomes incorporated into DNA and terminates the replicating DNA chain in both cellular and viral DNA. Although dideoxyadenosine phosphorylation is critical to the mechanism of antiviral activity, it is responsible for only a small fraction of the total drug disposition. Approximately 40% of the total dose is recovered as unchanged drug in the urine, about 50% as hypoxanthine and about 4% as uric acid, while non-renal clearance occurs via metabolism and/or biliary excretion. The major metabolic pathway involves metabolism to uric acid through purine nucleotide phosphorylase, which produces hypoxanthine. This compound either re-enters the purine nucleotide pools or is further metabolized to xanthine and uric acid through the action of xanthine oxidase.

Wikipedia

Didanosine
Naltrexone

FDA Medication Guides

Videx
Didanosine
FOR SOLUTION;ORAL
BRISTOL-MYERS SQUIBB
12/17/2018
Videx EC
CAPSULE, DELAYED REL PELLETS;ORAL
BRISTOL MYERS SQUIBB

Drug Warnings

Patients with renal impairment (ie, creatinine concentrations less than 60 ml/minute) may be at increased risk of adverse effects during didanosine therapy because of decreased clearance or altered metabolism of the drug; a decrease in dosage in recommended in these patients. Each didanosine chewable/dispersible, buffered tablet contains 8.6 mEq of magnesium hydroxide, which may present an excessive magnesium load in patients with clinically important renal impairment, especially during prolonged therapy with the drug; other didanosine dosage forms should be considered for use in these patients.
Pancreatitis has occurred in 3% of children (2 of 60) receiving didanosine in dosages less than 300 mg/sq m daily and in 13% of those (5 of 38) receiving higher dosages. Although neuropathy has been reported only rarely in children receiving didanosine, signs and symptoms of neuropathy may be difficult to assess in children, and physicians should monitor children closely for this adverse effect.
Retinal changes and optic neuritis have been reported in a few children receiving didanosine. The manufacturer recommends that all children receiving the drug receive dilated retinal examinations every 6 months and whenever a change in vision occurs.
Because oral absorption of ciprofloxacin may be decreased in the presence of antacids containing magnesium, calcium, or aluminum, the manufacturer of didanosine recommends that didanosine (given as chewable/dispersible, buffered tablets; buffered powder for oral solution; or unbuffered pediatric powder for oral solution that has been admixed with antacid) be administered at least 2 hours after or 6 hours before an oral dose of ciprofloxacin. In 8 HIV-infected patients, the steady-state AUC of ciprofloxacin was decreased an average of 26% when ciprofloxacin was administered 2 hours prior to a chewable/dispersible, buffered didanosine tablet. The AUC of ciprofloxacin was on average 98% lower in healthy individuals who received ciprofloxacin and didanosine-placebo buffered tablets concomitantly.
For more Drug Warnings (Complete) data for DIDEOXYINOSINE (29 total), please visit the HSDB record page.

Biological Half Life

30 minutes in plasma and more than 12 hours in intracellular environment.
In adults with HIV infection, the plasma half-life of didanosine averages 0.97-1.6 hr (range: 0.3-4.64 hr). In children and adolescents with HIV infections, the plasma half-life averages 0.8 hr (range 0.51-1.2 hr).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Enzymatic preparation from dideoxyadenosine.

General Manufacturing Information

Hypoxanthine nucleoside with antriviral activity; metabolic product of dideoxyadenosine.

Interactions

The absorption of ciprofloxacin is dramatically reduced when it is coadministered with didanosine. This interaction is caused by complexation between the magnesium and aluminum cations and the ciprofloxacin molecule, which results in the formation of a nonabsorbable complex.
The antiretroviral effects of didanosine and zidovudine are synergistic against HIV-1 (strain HTLV-IIIB) when tested in vitro in MT-4 cells, peripheral blood lymphocytes, and macrophages.
Although the clinical importance is unclear, some patients with HIV infections receiving ... triazolam and didanosine reportedly became confused while the drugs were administered concomitantly; the confusion resolved when both drugs were discontinued and did not recur when didanosine therapy was reinitiated alone. Confusion can occur with benzodiazepine therapy alone, and additional study is needed to determine whether an interaction exists.
Concomitant administration of an oral antacid increases the oral bioavailability of didanosine.
For more Interactions (Complete) data for DIDEOXYINOSINE (16 total), please visit the HSDB record page.

Stability Shelf Life

Didanosine unbuffered pediatric powder for oral solution should be stored at 15-30 °C. Following reconstitution with water and admixture with a liquid antacid as directed, didanosine pediatric oral suspensions contain 10 mg of the drug per ml and are stable for 30 days when refrigerated at 2-8 °C. Reconstituted and admixed pediatric oral suspensions of didanosine should be stored in tightly closed, flint glass bottles with child resistant closures and refrigerated at 2-8 °C. Unused portions of reconstituted and admixed pediatric didanosine oral suspension should be discarded after 30 days.
Didanosine chewable/dispersible, buffered tablets should be stored in tight containers at 15-30 °C. If the tablets are dispersed in water, the resulting dispersion is stable for 1 hour at room temperature. ... Didanosine buffered powder for oral solution should be stored at 15-30 °C. After reconstitution of the buffered powder with water, didanosine oral solution may be stored at room temperature for up to 4 hours.
Didanosine reportedly has only limited stability in vitro in whole blood samples; samples of whole blood should be kept on ice and plasma should be separated as soon as possible. In plasma or buffered urine samples in vitro, didanosine is stable when heated at 57 °C for 3 hours and also is stable for at least 12 months when frozen at -20 °C.
Didanosine is stable at neutral or slightly alkaline pH, but is unstable at acidic pH. At pH less than 3, didanosine is completely hydrolyzed to hypoxanthine and 2',3'-dideoxyribose in less than 2 minutes at 27 °C.
Bulk: The compound is stable for at least 6 weeks at room temperature and 45 °C under both light and dark conditions. Solution: The compound is stable as a 0.5 mg/mL aqueous solution for more than 24 hrs under normal laboratory conditions.

Dates

Modify: 2023-08-15
1: Pavia-Ruz N, Rossouw M, Sáez-Llorens X, Bunupuradah T, Taylor M, Yang R, Sevinsky H, Krystal M, Lataillade M, Seekins D, Biguenet S. Efavirenz Capsule Sprinkle and Liquid Formulations with Didanosine and Emtricitabine in HIV-1-Infected Infants and Children 3 Months to 6 Years of Age: Study AI266-922. Pediatr Infect Dis J. 2015 Sep 15. [Epub ahead of print] PubMed PMID: 26379163.
2: Stotts M, Chisholm P, Nurutdinova D, Maddur H. A Case of Non-Cirrhotic Portal Hypertension Associated With Chronic Didanosine Therapy. ACG Case Rep J. 2015 Jan 16;2(2):119-20. doi: 10.14309/crj.2015.24. eCollection 2015 Jan. PubMed PMID: 26157933; PubMed Central PMCID: PMC4435383.
3: Cunha RD, Abreu CM, Sousa AK, Mabombo VC, Nijhuis M, de Jong D, Tanuri A. Short Communication: In Vitro Accumulation of Drug Resistance Mutations in Chimeric Infectious Clones Containing Subtype B or C Reverse Transcriptase and Selected with Tenofovir or Didanosine. AIDS Res Hum Retroviruses. 2015 Aug;31(8):851-8. doi: 10.1089/AID.2014.0324. Epub 2015 Jul 16. PubMed PMID: 26075306.
4: Ferreira da Silva C, Severino P, Martins F, Santana MH, Souto EB. Didanosine-loaded chitosan microspheres optimized by surface-response methodology: a modified "Maximum Likelihood Classification" approach formulation for reverse transcriptase inhibitors. Biomed Pharmacother. 2015 Mar;70:46-52. doi: 10.1016/j.biopha.2014.12.047. Epub 2015 Jan 13. PubMed PMID: 25776478.
5: Gómez-Rubio J, Bárcena-Atalaya AB, Macías-García L, Lozano de León-Naranjo F. [Non-cirrhotic portal hypertension associated with didanosine: An unusual cause of gastrointestinal bleeding]. Med Clin (Barc). 2015 Jul 6;145(1):45. doi: 10.1016/j.medcli.2014.09.014. Epub 2014 Dec 13. Spanish. PubMed PMID: 25510631.
6: Seremeta KP, Tur MI, Pérez SM, Höcht C, Taira C, López Hernández OD, Sosnik A. Spray-dried didanosine-loaded polymeric particles for enhanced oral bioavailability. Colloids Surf B Biointerfaces. 2014 Nov 1;123:515-23. doi: 10.1016/j.colsurfb.2014.09.055. Epub 2014 Oct 6. PubMed PMID: 25444665.
7: Severino P, Da Silva CF, Dalla Costa TC, Silva H, Chaud MV, Santana MH, Souto EB. In vivo absorption of didanosine formulated in pellets composed of chitosan microspheres. In Vivo. 2014 Nov-Dec;28(6):1045-50. PubMed PMID: 25398797.
8: Dziuban EJ, Raizes E, Koumans EH. A farewell to didanosine: harm reduction and cost savings by eliminating use of didanosine. Int J STD AIDS. 2015 Oct;26(12):903-6. doi: 10.1177/0956462414554433. Epub 2014 Oct 2. PubMed PMID: 25281538; PubMed Central PMCID: PMC4677683.
9: Sun R, Eriksson S, Wang L. Down-regulation of mitochondrial thymidine kinase 2 and deoxyguanosine kinase by didanosine: implication for mitochondrial toxicities of anti-HIV nucleoside analogs. Biochem Biophys Res Commun. 2014 Jul 25;450(2):1021-6. doi: 10.1016/j.bbrc.2014.06.098. Epub 2014 Jun 26. PubMed PMID: 24976398.
10: Steegen K, Levin L, Ketseoglou I, Bronze M, Papathanasopoulos MA, Carmona S, Stevens W. High-level cross-resistance to didanosine observed in South African children failing an abacavir- or stavudine-based 1st-line regimen. PLoS One. 2014 May 9;9(5):e97067. doi: 10.1371/journal.pone.0097067. eCollection 2014. PubMed PMID: 24816790; PubMed Central PMCID: PMC4016228.

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